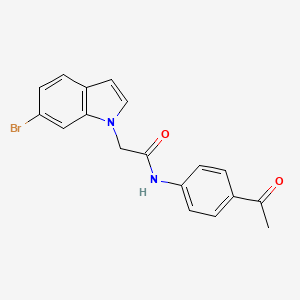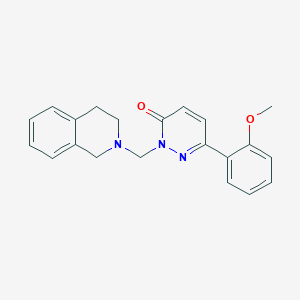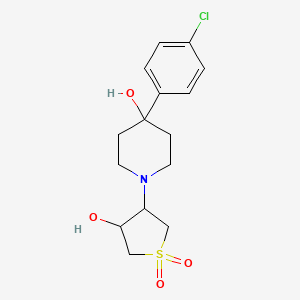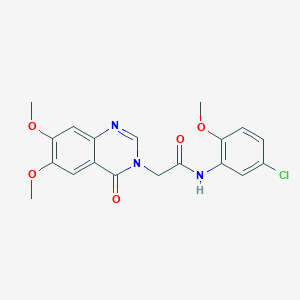![molecular formula C23H28N4O2 B11001530 4-phenyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11001530.png)
4-phenyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. The presence of the triazolo and pyridinyl groups in its structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 4-phenyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrahydro-2H-pyran-4-carboxamide involves multiple steps, typically starting with the preparation of the triazolo[4,3-a]pyridine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The phenyl and pentyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution or coupling reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the pyran ring and phenyl group allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the triazolo and pyridinyl groups, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridinyl rings, using reagents like halides or amines under appropriate conditions.
Coupling Reactions: These can be used to introduce additional functional groups, using catalysts such as palladium or copper
Scientific Research Applications
4-phenyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-phenyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The triazolo and pyridinyl groups are key to its binding affinity and specificity, allowing it to interfere with biological pathways and exert its effects .
Comparison with Similar Compounds
Similar compounds include other triazolo[4,3-a]pyridine derivatives, which share the triazolo and pyridinyl core but differ in their substituents. These compounds can vary in their biological activity and chemical properties, depending on the nature and position of the substituents. The uniqueness of 4-phenyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrahydro-2H-pyran-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological effects .
Properties
Molecular Formula |
C23H28N4O2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-phenyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]oxane-4-carboxamide |
InChI |
InChI=1S/C23H28N4O2/c28-22(23(13-17-29-18-14-23)19-9-3-1-4-10-19)24-15-7-2-5-11-20-25-26-21-12-6-8-16-27(20)21/h1,3-4,6,8-10,12,16H,2,5,7,11,13-15,17-18H2,(H,24,28) |
InChI Key |
QOBZEARISVCRFO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B11001465.png)


![Methyl 4-({[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}amino)benzoate](/img/structure/B11001477.png)
![(1-methyl-1H-indol-4-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B11001479.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11001486.png)
![N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide](/img/structure/B11001488.png)
![ethyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11001499.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11001503.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}piperidine-4-carboxamide](/img/structure/B11001504.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B11001508.png)

